(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 681269-76-1
VCID: VC6484051
InChI: InChI=1S/C23H21N3O3S/c1-14-3-6-17(9-15(14)2)26-23(18-11-30-12-19(18)25-26)24-22(27)8-5-16-4-7-20-21(10-16)29-13-28-20/h3-10H,11-13H2,1-2H3,(H,24,27)/b8-5-
SMILES: CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

CAS No.: 681269-76-1

Cat. No.: VC6484051

Molecular Formula: C23H21N3O3S

Molecular Weight: 419.5

* For research use only. Not for human or veterinary use.

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide - 681269-76-1

Specification

CAS No. 681269-76-1
Molecular Formula C23H21N3O3S
Molecular Weight 419.5
IUPAC Name (Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Standard InChI InChI=1S/C23H21N3O3S/c1-14-3-6-17(9-15(14)2)26-23(18-11-30-12-19(18)25-26)24-22(27)8-5-16-4-7-20-21(10-16)29-13-28-20/h3-10H,11-13H2,1-2H3,(H,24,27)/b8-5-
Standard InChI Key ZEALJEHYUHRFEY-YVMONPNESA-N
SMILES CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C₂₃H₂₁N₃O₃S, reflects a hybrid structure integrating multiple pharmacophoric elements. Key components include:

  • A thieno[3,4-c]pyrazole moiety, a bicyclic system combining thiophene and pyrazole rings.

  • A 3,4-dimethylphenyl substituent at the pyrazole’s 2-position, enhancing lipophilicity.

  • A (Z)-acrylamide linker connecting the thienopyrazole to a benzo[d] dioxol-5-yl group, which contributes electron-rich aromaticity .

The stereochemistry of the acrylamide double bond (Z-configuration) is critical for molecular conformation and potential target interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight419.5 g/mol
SMILES NotationCc1ccc(-n2nc3c(c2NC(=O)C=Cc2ccc4c(c2)OCO4)CSC3)cc1C
IUPAC Name(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as inferred from analogous thienopyrazole derivatives . A plausible route includes:

  • Formation of the thieno[3,4-c]pyrazole core: Cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones under acidic conditions .

  • Introduction of the 3,4-dimethylphenyl group: Nucleophilic substitution or coupling reactions at the pyrazole’s 2-position.

  • Acrylamide conjugation: Knoevenagel condensation or peptide coupling to attach the benzo[d] dioxol-5-yl-acrylamide side chain .

Critical Reaction Parameters

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclization and coupling steps to enhance reaction kinetics.

  • Catalysts: Palladium-based catalysts may facilitate cross-coupling reactions, though specific details remain undisclosed in available literature.

  • Temperature Control: Exothermic steps, such as cyclization, require precise thermal regulation (60–80°C) to prevent side reactions .

Table 2: Hypothetical Synthesis Conditions

StepConditionsYield Optimization Factors
Core CyclizationHCl (cat.), EtOH, refluxpH control, reaction time
Aryl Group AttachmentPd(PPh₃)₄, K₂CO₃, DMF, 80°CCatalyst loading
Acrylamide ConjugationEDC/HOBt, CH₂Cl₂, rtStoichiometric ratios
CompoundActivityIC₅₀/EC₅₀Target
4-Fluorophenyl derivative Anti-inflammatory12 μMCOX-2
Target Compound (Hypothetical)MAO inhibition (predicted)N/AMAO-B

Research Gaps and Future Directions

Unresolved Questions

  • Solubility and Bioavailability: No data exist on aqueous solubility, logP, or membrane permeability.

  • Target Identification: Computational docking studies are needed to predict binding affinities for MAO or cannabinoid receptors.

  • In Vivo Efficacy: Animal models of inflammation or neurodegeneration could validate hypothesized activities.

Recommended Studies

  • Surface Plasmon Resonance (SPR): To quantify binding kinetics with putative targets.

  • ADME-Tox Profiling: Assess metabolic stability and cytotoxicity in hepatic microsomes.

  • X-ray Crystallography: Resolve the three-dimensional structure to guide SAR optimization.

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